
Gadolinium(III) nitrate hexahydrate
Übersicht
Beschreibung
Gadolinium(III) nitrate hexahydrate is an inorganic compound of gadolinium . It is a highly water-soluble crystalline oxidizing agent . The most common form of this substance is hexahydrate Gd(NO3)3•6H2O with a molecular weight of 451.36 g/mol .
Synthesis Analysis
Gadolinium(III) nitrate hexahydrate is widely used as a precursor for the synthesis of specialty glasses, ceramics, and as a phosphor for light-emitting applications . It can also be used to synthesize Gadolinium oxide (Gd2O3) nanoparticles for various applications such as photocatalysis and biomedical imaging .Molecular Structure Analysis
The linear formula of Gadolinium(III) nitrate hexahydrate is Gd(NO3)3•6H2O . The crystal symmetry of Gadolinium(III) nitrate is triclinic .Chemical Reactions Analysis
Gadolinium(III) nitrate hexahydrate is an oxidizing agent . It forms Ga2O3 upon heating to temperatures of 500°C .Physical And Chemical Properties Analysis
Gadolinium(III) nitrate hexahydrate has a molecular weight of 451.36 . It is a highly water-soluble crystalline oxidizing agent . The melting point is 91°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Gadolinium Oxide Nanoparticles
Gadolinium(III) nitrate hexahydrate: is commonly used as a precursor to synthesize Gadolinium oxide (Gd2O3) nanoparticles . These nanoparticles have significant applications in fields like photocatalysis and biomedical imaging due to their unique optical properties .
Dopant for Enhanced Ferromagnetism
This compound serves as an effective dopant for the preparation of ZnO nanoparticles . The doping process enhances the room temperature ferromagnetism of ZnO, which is valuable for spintronics applications .
Production of Specialized Glasses
In the glass manufacturing industry, Gadolinium(III) nitrate hexahydrate is utilized to produce specialty glasses. These glasses are designed for high-tech applications, including laser technology and optical fibers , due to gadolinium’s ability to modify the optical properties of glass .
Ceramics Manufacturing
The compound is also involved in the production of advanced ceramics. It acts as a stabilizer and color enhancer in ceramic glazes and can improve the thermal and mechanical properties of the final ceramic products .
Phosphor for Light-Emitting Applications
Gadolinium(III) nitrate hexahydrate: is used in the development of phosphors that are essential for light-emitting diodes (LEDs) and fluorescent lamps . The gadolinium ion emits light when excited, which is crucial for these applications .
Catalyst in Organic Synthesis
As a catalyst, this compound facilitates various organic reactions. It is particularly useful in synthesizing complex organic molecules , which are important in pharmaceuticals and agrochemicals .
Nuclear Reactor Applications
Due to its neutron-absorbing properties, Gadolinium(III) nitrate hexahydrate is used in heavy water nuclear reactors . It acts as a burnable poison to control the reactivity of the reactor core .
Environmental Remediation
This compound has been studied for its potential in environmental remediation . It can be used for the pre-concentration and removal of gadolinium from waste aqueous effluents, which is important for reducing environmental contamination .
Wirkmechanismus
Target of Action
Gadolinium(III) nitrate hexahydrate is an inorganic compound of gadolinium . Its primary target is the neutrons in nuclear reactors , where it acts as a water-soluble neutron poison . The compound’s role is to absorb neutrons, thereby controlling the rate of the nuclear chain reaction .
Mode of Action
The mode of action of Gadolinium(III) nitrate hexahydrate is primarily through its neutron-absorbing properties . As a neutron poison, it absorbs excess neutrons in a nuclear reactor, preventing them from causing further fissions and thereby controlling the rate of the chain reaction . This is crucial for maintaining the stability and safety of the reactor .
Biochemical Pathways
It plays a significant role in nuclear reactors, affecting the pathway of nuclear fission by absorbing excess neutrons .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its distribution if it were to enter a biological system.
Result of Action
The primary result of Gadolinium(III) nitrate hexahydrate’s action is the control of nuclear chain reactions . By absorbing excess neutrons, it prevents uncontrolled chain reactions, contributing to the safe operation of nuclear reactors .
Safety and Hazards
Zukünftige Richtungen
Gadolinium(III) nitrate hexahydrate has been used as a precursor for the preparation of luminescent lanthanide (Ln) nanoparticles for biosensing and imaging . It was also used to study the pre-concentration and its removal of Gd(III) from laboratory waste aqueous effluent by using a poly hydroxamate (PHA) chelator . These applications suggest potential future directions in the fields of biosensing, imaging, and waste management .
Eigenschaften
IUPAC Name |
gadolinium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVFZQEDMDSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173259 | |
| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals; Soluble in water; [Merck Index] | |
| Record name | Gadolinium(III) nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium(III) nitrate hexahydrate | |
CAS RN |
19598-90-4 | |
| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Gadolinium(III) nitrate hexahydrate serves as a precursor for synthesizing Gadolinium-based nanoparticles with potential applications in theranostics. For instance, researchers have developed a graphene oxide-based theranostic nanodelivery system incorporating Gadolinium(III) nitrate hexahydrate. [] This system utilizes the Gadolinium component for magnetic resonance imaging (MRI) contrast enhancement. Additionally, Gadolinium(III) nitrate hexahydrate acts as a starting material to create Gadolinium-Hematoporphyrin, a potential MRI contrast agent for detecting breast cancer cell lines. []
A: Research indicates that the concentration of Gadolinium(III) nitrate hexahydrate during synthesis significantly impacts the properties of the resulting nanomaterials. For example, in the synthesis of Europium-doped Gadolinia (Eu-Gd2O3) phosphor nanoparticles, increasing the Gadolinium(III) nitrate hexahydrate concentration led to a decrease in particle size. [] This highlights the importance of carefully controlling precursor concentrations to achieve desired nanomaterial characteristics.
A: Yes, research suggests that Gadolinium(III) nitrate hexahydrate can improve the catalytic activity of certain materials. For example, doping TiO2 nanoparticles with Gadolinium(III) nitrate hexahydrate significantly enhanced their performance as electrocatalysts for the hydrogen evolution reaction (HER) in acidic electrolytes. [] This enhancement was found to be proportional to the concentration of Gadolinium(III) ions within the TiO2 nanoparticles.
A: Research suggests that Gadolinium(III) nitrate hexahydrate can influence plant growth and development. Studies on hybrid Cymbidium Twilight Moon ‘Day Light’ demonstrated that Gadolinium(III) nitrate hexahydrate, along with other lanthanoids, affected root development and protocorm-like body formation. [, ] While it showed potential for promoting root growth, it also appeared to negatively affect shoot growth and chlorophyll content.
A: Yes, a patented method utilizes an aqueous solution containing Gadolinium(III) nitrate hexahydrate, alongside other components, to promote bone tissue regeneration in cases of fractures. [] The solution, administered via injection into the fracture zone, has demonstrated a reduction in bone healing time in animal models.
ANone: The molecular formula of Gadolinium(III) nitrate hexahydrate is Gd(NO3)3·6H2O. Its molecular weight is 451.26 g/mol.
ANone: Various analytical techniques are employed to characterize materials derived from Gadolinium(III) nitrate hexahydrate. Common techniques include:
- X-ray diffraction (XRD): To determine the crystal structure and phase purity. [, , ]
- Scanning electron microscopy (SEM): To visualize the morphology and size of nanoparticles. [, ]
- Transmission electron microscopy (TEM): To further examine the size, shape, and internal structure of nanomaterials. []
- Energy-dispersive X-ray spectroscopy (EDS): To analyze the elemental composition and confirm the presence of Gadolinium. []
- Fourier transform infrared spectroscopy (FTIR): To identify functional groups and study chemical bonding. [, ]
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): To study thermal stability and phase transitions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



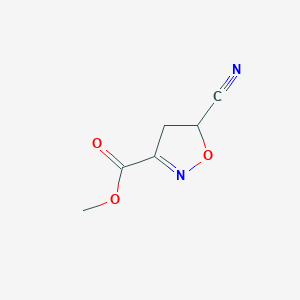

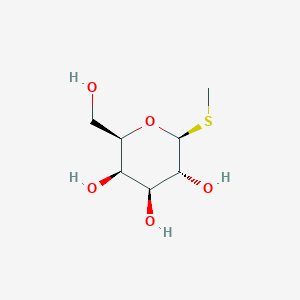
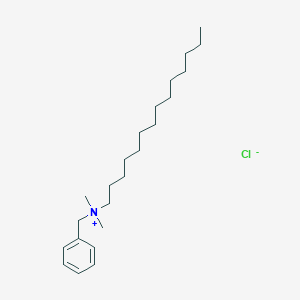
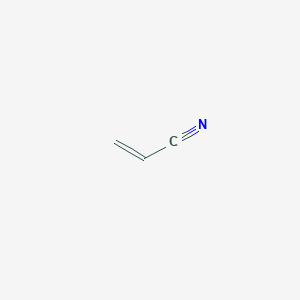
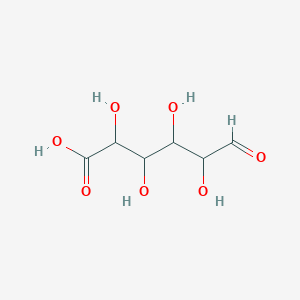
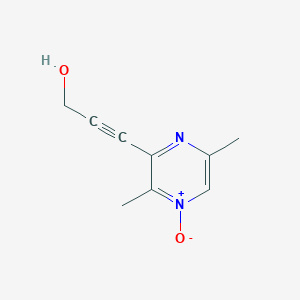

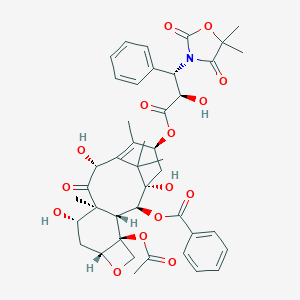
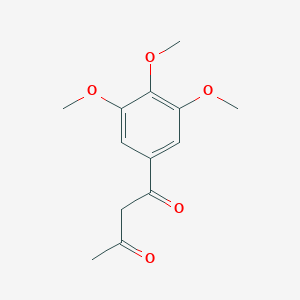

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)